molecular formula C16H12N2O5 B11637896 3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11637896
M. Wt: 312.28 g/mol
InChI Key: CQUGTZJEJQVMRF-UHFFFAOYSA-N
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Description

3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with indole-2,3-dione under basic conditions, followed by reduction and cyclization steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, amino derivatives, and quinones, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of the indole core with a nitrophenyl group, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions .

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1H-indol-2-one

InChI

InChI=1S/C16H12N2O5/c19-14(10-5-7-11(8-6-10)18(22)23)9-16(21)12-3-1-2-4-13(12)17-15(16)20/h1-8,21H,9H2,(H,17,20)

InChI Key

CQUGTZJEJQVMRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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